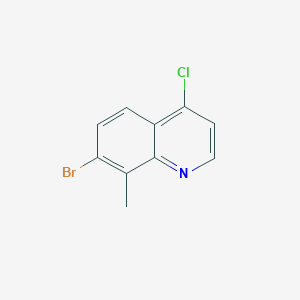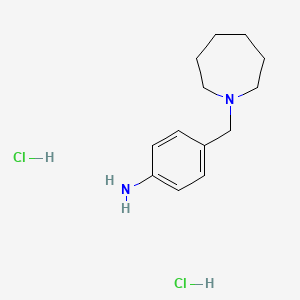![molecular formula C11H10F3N3O B1371796 {1-[3-(三氟甲基)苄基]-1H-1,2,3-三唑-4-基}甲醇 CAS No. 952183-25-4](/img/structure/B1371796.png)
{1-[3-(三氟甲基)苄基]-1H-1,2,3-三唑-4-基}甲醇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{1-[3-(Trifluoromethyl)benzyl]-1H-1,2,3-triazol-4-yl}methanol is a chemical compound that features a trifluoromethyl group attached to a benzyl moiety, which is further connected to a triazole ring
科学研究应用
Chemistry
In chemistry, {1-[3-(Trifluoromethyl)benzyl]-1H-1,2,3-triazol-4-yl}methanol is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The trifluoromethyl group is known to improve the metabolic stability and bioavailability of drugs, while the triazole ring can interact with biological targets such as enzymes and receptors.
Industry
In the industrial sector, {1-[3-(Trifluoromethyl)benzyl]-1H-1,2,3-triazol-4-yl}methanol can be used in the development of new materials with enhanced properties, such as increased thermal stability and resistance to chemical degradation.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of {1-[3-(Trifluoromethyl)benzyl]-1H-1,2,3-triazol-4-yl}methanol typically involves the following steps:
Preparation of 3-(Trifluoromethyl)benzyl azide: This can be achieved by reacting 3-(trifluoromethyl)benzyl bromide with sodium azide in an appropriate solvent such as dimethylformamide (DMF) at elevated temperatures.
Cycloaddition Reaction: The azide is then subjected to a copper-catalyzed azide-alkyne cycloaddition (CuAAC) with propargyl alcohol to form the triazole ring. This reaction is usually carried out in the presence of a copper(I) catalyst and a base such as triethylamine.
Purification: The resulting product is purified using standard techniques such as column chromatography to obtain {1-[3-(Trifluoromethyl)benzyl]-1H-1,2,3-triazol-4-yl}methanol in high purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for larger volumes, ensuring efficient mixing and heat transfer, and implementing continuous flow processes to enhance yield and purity.
化学反应分析
Types of Reactions
{1-[3-(Trifluoromethyl)benzyl]-1H-1,2,3-triazol-4-yl}methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The triazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield {1-[3-(Trifluoromethyl)benzyl]-1H-1,2,3-triazol-4-yl}methanal or {1-[3-(Trifluoromethyl)benzyl]-1H-1,2,3-triazol-4-yl}methanoic acid.
作用机制
The mechanism of action of {1-[3-(Trifluoromethyl)benzyl]-1H-1,2,3-triazol-4-yl}methanol involves its interaction with specific molecular targets. The trifluoromethyl group can form strong hydrogen bonds and hydrophobic interactions, while the triazole ring can coordinate with metal ions or participate in π-π stacking interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the desired biological effects.
相似化合物的比较
Similar Compounds
- 3-(Trifluoromethyl)benzyl alcohol
- 3-(Trifluoromethyl)benzyl bromide
- 1-(Trifluoromethyl)benzyl-1H-1,2,3-triazole
Uniqueness
Compared to similar compounds, {1-[3-(Trifluoromethyl)benzyl]-1H-1,2,3-triazol-4-yl}methanol is unique due to the presence of both the trifluoromethyl group and the triazole ring. This combination imparts distinct chemical and physical properties, such as increased lipophilicity and the ability to form multiple types of interactions with biological targets.
属性
IUPAC Name |
[1-[[3-(trifluoromethyl)phenyl]methyl]triazol-4-yl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3N3O/c12-11(13,14)9-3-1-2-8(4-9)5-17-6-10(7-18)15-16-17/h1-4,6,18H,5,7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUZHXGCIFNXZBQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CN2C=C(N=N2)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
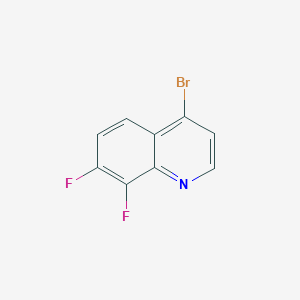
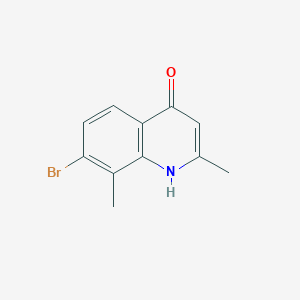

![3-[(Piperidin-3-yloxy)methyl]pyridine](/img/structure/B1371718.png)



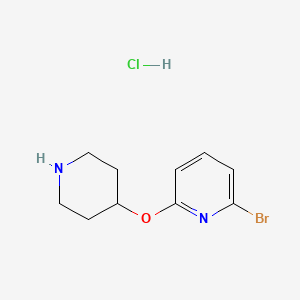


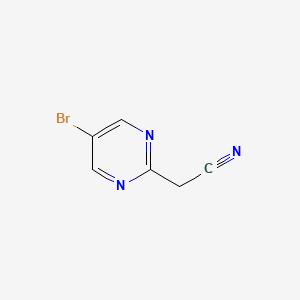
![2-[2-(1-Pyrrolidinyl)ethyl]piperidine dihydrochloride](/img/structure/B1371732.png)
